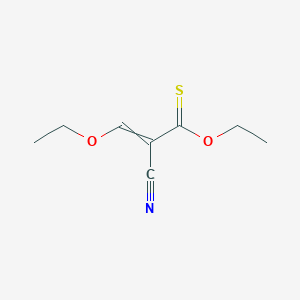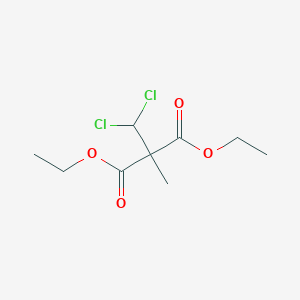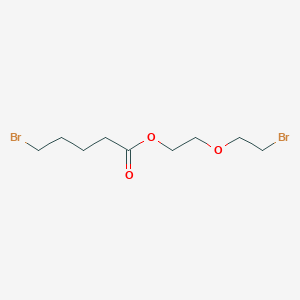
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate: is a chemical compound known for its unique structure and properties. It is also referred to as Ethyl 2-cyano-3-ethoxyacrylate or Ethyl (ethoxymethylene)cyanoacetate . This compound is characterized by its molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate typically involves the condensation of formaldehyde with ethyl cyanoacetate . This exothermic reaction produces the polymer, which is then sintered and thermally cracked to yield the monomer . Another method involves the ethoxy carbonylation of cyanoacetylene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen under pressure with cobalt (II) acetate tetrahydrate as a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Ethyl cyanoacrylate: An ethyl ester of 2-cyano-acrylic acid, commonly used in adhesives.
Methyl cyanoacetate: A similar compound with a methyl group instead of an ethyl group.
Butyl cyanoacrylate: Used in medical adhesives and has a longer alkyl chain.
Uniqueness: O-Ethyl 2-cyano-3-ethoxyprop-2-enethioate is unique due to its specific structure, which imparts distinct reactivity and properties. Its ethoxy group and cyano functionality make it versatile in various chemical reactions and applications .
Propriétés
Numéro CAS |
90279-71-3 |
|---|---|
Formule moléculaire |
C8H11NO2S |
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
O-ethyl 2-cyano-3-ethoxyprop-2-enethioate |
InChI |
InChI=1S/C8H11NO2S/c1-3-10-6-7(5-9)8(12)11-4-2/h6H,3-4H2,1-2H3 |
Clé InChI |
ZFVNLYTVNFBKNA-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C#N)C(=S)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)

![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene](/img/structure/B14359892.png)

![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![2-Oxo-4-[(pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B14359928.png)

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
silane](/img/structure/B14359953.png)
